Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-
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Overview
Description
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- is a heterocyclic compound that features a fused naphthalene and furan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing naphtho[2,1-b]furan-2-acetic acid, 1-methyl- involves a one-pot, three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .
Industrial Production Methods
While specific industrial production methods for naphtho[2,1-b]furan-2-acetic acid, 1-methyl- are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This typically includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of naphtho[2,1-b]furan-2-acetic acid, 1-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan-2-ylacetic acid: Shares a similar core structure but lacks the 1-methyl substitution.
Naphtho[2,1-b]furan-1-yl derivatives: These compounds have variations in the substitution pattern on the naphthalene and furan rings
Uniqueness
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Properties
CAS No. |
401468-27-7 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-(1-methylbenzo[e][1]benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C15H12O3/c1-9-13(8-14(16)17)18-12-7-6-10-4-2-3-5-11(10)15(9)12/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
XZOWDFCAVDXJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C3=CC=CC=C3C=C2)CC(=O)O |
Origin of Product |
United States |
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